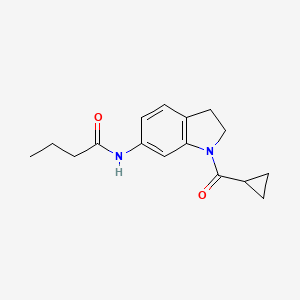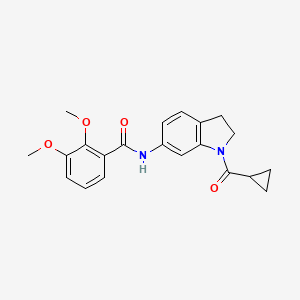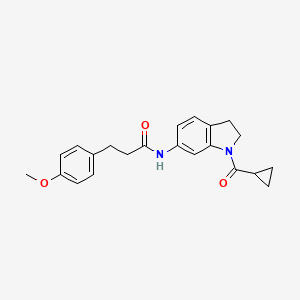
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide, also known as “Indole-3-butyramide”, is a cyclic amide that has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. Indole-3-butyramide has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
Aplicaciones Científicas De Investigación
Indole-3-butyramide has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors. It has also been studied for its ability to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria.
Mecanismo De Acción
The mechanism of action of Indole-3-butyramide is not yet fully understood, however, it is believed to be related to its ability to interact with various ion channels and receptors. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been suggested that it may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
Indole-3-butyramide has been found to have a wide range of biochemical and physiological effects. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been found to have anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Indole-3-butyramide for laboratory experiments is its ease of synthesis and purification. The synthesis can be conducted in aqueous solution at a relatively low temperature, and the product can be isolated and purified with the use of column chromatography. The main limitation of using Indole-3-butyramide is its lack of stability in certain conditions, such as when exposed to high temperatures or light.
Direcciones Futuras
The potential applications of Indole-3-butyramide are still being explored, and there are many possible future directions for research. These include: further exploration of its mechanism of action and its ability to interact with various ion channels and receptors; further exploration of its anti-inflammatory and anti-cancer effects; further exploration of its ability to modulate the activity of enzymes, such as cyclooxygenase; and further exploration of its potential to be used as a drug delivery system. Additionally, further research could be conducted to explore the potential of Indole-3-butyramide to be used as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Indole-3-butyramide is a multi-step process that involves a condensation reaction of indole-3-carboxylic acid and butyramide. The reaction is conducted in aqueous solution at a temperature of 80°C for 5 hours, resulting in a product that is 99% pure. The product can then be isolated and purified with the use of column chromatography.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFUHKHSJETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)






